
(R)-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide is a chiral sulfinamide compound that has garnered interest in various fields of chemistry and biology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide typically involves the reaction of naphthylamine with a suitable sulfinylating agent under controlled conditions. One common method involves the use of ®-tert-butanesulfinamide as a chiral auxiliary, which reacts with naphthylamine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM), at low temperatures to ensure high stereoselectivity.
Industrial Production Methods
Industrial production of ®-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfinamide group to the corresponding amine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile or dichloromethane; temperatures ranging from 0°C to room temperature.
Reduction: Lithium aluminum hydride; solvents like ether or THF; temperatures ranging from -78°C to room temperature.
Substitution: Nitrating agents like nitric acid; halogenating agents like bromine; solvents like sulfuric acid or acetic acid; temperatures ranging from 0°C to 50°C.
Major Products Formed
Oxidation: Formation of sulfonamide derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated naphthalene derivatives.
Applications De Recherche Scientifique
®-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in various reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, where chiral purity is essential.
Mécanisme D'action
The mechanism of action of ®-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the sulfinamide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide
- Naphthylamine derivatives
- Sulfinamide analogs
Uniqueness
®-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, selectivity, and biological activity, making it a valuable tool in asymmetric synthesis and drug development.
Propriétés
Formule moléculaire |
C14H17NOS |
|---|---|
Poids moléculaire |
247.36 g/mol |
Nom IUPAC |
2-methyl-N-naphthalen-1-ylpropane-2-sulfinamide |
InChI |
InChI=1S/C14H17NOS/c1-14(2,3)17(16)15-13-10-6-8-11-7-4-5-9-12(11)13/h4-10,15H,1-3H3 |
Clé InChI |
QXKJKFSTLBPSBX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)NC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


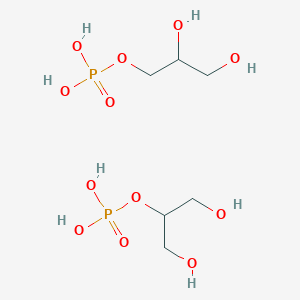
![(S)-7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13014937.png)
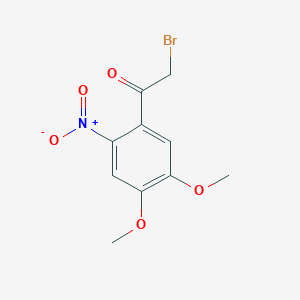
![1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13014949.png)
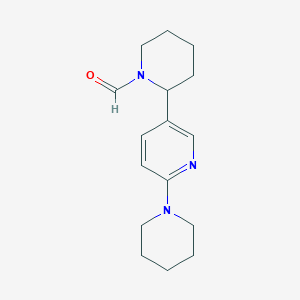
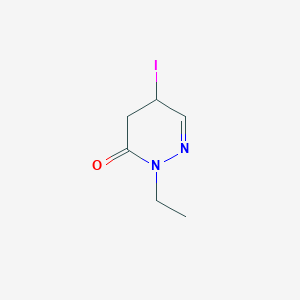
![Methyl2-(2-oxa-6-azaspiro[3.5]nonan-8-yl)acetate](/img/structure/B13014960.png)
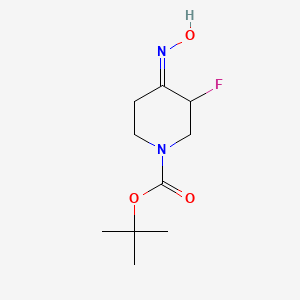
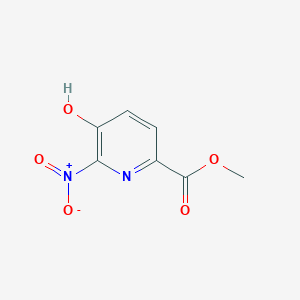
![tert-Butyl(R)-(6-oxospiro[3.3]heptan-1-yl)carbamate](/img/structure/B13014996.png)



![1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene](/img/structure/B13015026.png)
